Cas no 896284-83-6 (N'-{1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-ylmethyl}-N-(3-methylbutyl)ethanediamide)

N'-{1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-ylmethyl}-N-(3-methylbutyl)ethanediamide 化学的及び物理的性質
名前と識別子
-
- N'-{1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-ylmethyl}-N-(3-methylbutyl)ethanediamide
- 896284-83-6
- N'-{[1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}-N-(3-methylbutyl)ethanediamide
- F2574-0533
- N1-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-N2-isopentyloxalamide
- AKOS024661857
- N'-[[1-(2,5-dimethylphenyl)sulfonylpyrrolidin-2-yl]methyl]-N-(3-methylbutyl)oxamide
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- インチ: 1S/C20H31N3O4S/c1-14(2)9-10-21-19(24)20(25)22-13-17-6-5-11-23(17)28(26,27)18-12-15(3)7-8-16(18)4/h7-8,12,14,17H,5-6,9-11,13H2,1-4H3,(H,21,24)(H,22,25)
- InChIKey: MKMACSAEJBLOOF-UHFFFAOYSA-N
- ほほえんだ: S(C1C=C(C)C=CC=1C)(N1CCCC1CNC(C(NCCC(C)C)=O)=O)(=O)=O
計算された属性
- せいみつぶんしりょう: 409.20352765g/mol
- どういたいしつりょう: 409.20352765g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 28
- 回転可能化学結合数: 7
- 複雑さ: 644
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.1
- トポロジー分子極性表面積: 104Ų
N'-{1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-ylmethyl}-N-(3-methylbutyl)ethanediamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2574-0533-5mg |
N'-{[1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}-N-(3-methylbutyl)ethanediamide |
896284-83-6 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2574-0533-2mg |
N'-{[1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}-N-(3-methylbutyl)ethanediamide |
896284-83-6 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2574-0533-20μmol |
N'-{[1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}-N-(3-methylbutyl)ethanediamide |
896284-83-6 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
Life Chemicals | F2574-0533-1mg |
N'-{[1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}-N-(3-methylbutyl)ethanediamide |
896284-83-6 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2574-0533-4mg |
N'-{[1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}-N-(3-methylbutyl)ethanediamide |
896284-83-6 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2574-0533-3mg |
N'-{[1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}-N-(3-methylbutyl)ethanediamide |
896284-83-6 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2574-0533-15mg |
N'-{[1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}-N-(3-methylbutyl)ethanediamide |
896284-83-6 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
Life Chemicals | F2574-0533-30mg |
N'-{[1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}-N-(3-methylbutyl)ethanediamide |
896284-83-6 | 90%+ | 30mg |
$119.0 | 2023-05-16 | |
Life Chemicals | F2574-0533-75mg |
N'-{[1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}-N-(3-methylbutyl)ethanediamide |
896284-83-6 | 90%+ | 75mg |
$208.0 | 2023-05-16 | |
Life Chemicals | F2574-0533-10μmol |
N'-{[1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}-N-(3-methylbutyl)ethanediamide |
896284-83-6 | 90%+ | 10μl |
$69.0 | 2023-05-16 |
N'-{1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-ylmethyl}-N-(3-methylbutyl)ethanediamide 関連文献
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Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
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Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
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Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014
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Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
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Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319
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Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964
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Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113
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Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
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9. Book reviews
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Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
N'-{1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-ylmethyl}-N-(3-methylbutyl)ethanediamideに関する追加情報
Introduction to N'-{1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-ylmethyl}-N-(3-methylbutyl)ethanediamide (CAS No. 896284-83-6)
N'-{1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-ylmethyl}-N-(3-methylbutyl)ethanediamide, identified by its CAS number 896284-83-6, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of molecules known for their potential applications in medicinal chemistry, particularly in the design and synthesis of novel therapeutic agents.
The molecular structure of N'-{1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-ylmethyl}-N-(3-methylbutyl)ethanediamide features a pyrrolidinone core, which is a common motif in bioactive molecules. The presence of a sulfonyl group at the 2,5-dimethylbenzene ring enhances the electrophilicity of the molecule, making it a valuable intermediate in the synthesis of more complex derivatives. Additionally, the N-(3-methylbutyl) moiety contributes to the compound's lipophilicity, which can be crucial for membrane permeability and bioavailability.
In recent years, there has been growing interest in exploring the pharmacological properties of molecules with similar structural features. The pyrrolidinone scaffold has been extensively studied for its role in various biological processes, including enzyme inhibition and receptor binding. Researchers have been particularly interested in its potential as a scaffold for developing drugs targeting neurological disorders, given its ability to interact with multiple neurotransmitter systems.
The sulfonyl group in N'-{1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-ylmethyl}-N-(3-methylbutyl)ethanediamide not only contributes to the molecule's reactivity but also plays a critical role in its interactions with biological targets. Sulfonyl groups are known to be effective pharmacophores in many drug candidates due to their ability to form hydrogen bonds and stabilize negative charges. This feature makes them particularly useful in designing compounds that need to bind tightly to their targets, thereby enhancing their therapeutic efficacy.
Recent studies have highlighted the importance of lipophilicity in drug design, particularly for molecules intended to cross biological membranes. The N-(3-methylbutyl) group in this compound contributes to its lipophilicity, which can be advantageous for oral bioavailability and tissue distribution. However, it is also essential to balance lipophilicity with other pharmacokinetic properties to ensure optimal drug performance.
The synthesis of N'-{1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-ylmethyl}-N-(3-methylbutyl)ethanediamide involves multiple steps, each requiring careful optimization to ensure high yield and purity. The introduction of the sulfonyl group into the pyrrolidinone core typically involves sulfonation reactions followed by nucleophilic substitution. The subsequent introduction of the N-(3-methylbutyl) group often requires alkylation reactions under controlled conditions.
One of the key challenges in synthesizing this compound is maintaining regioselectivity throughout the reaction sequence. The presence of multiple reactive sites in the molecule means that unwanted side reactions can easily occur if conditions are not carefully controlled. Advanced synthetic techniques, such as transition metal-catalyzed reactions and protecting group strategies, are often employed to achieve high selectivity and yield.
Once synthesized, N'-{1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-ylmethyl}-N-(3-methylbutyl)ethanediamide can be subjected to various pharmacological assays to evaluate its potential therapeutic applications. These assays may include enzyme inhibition studies, receptor binding assays, and cell-based assays. The results from these studies can provide valuable insights into the compound's mechanism of action and its potential as a lead compound for further drug development.
In conclusion, N'-{1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-ylmethyl}-N-(3-methylbutyl)ethanediamide (CAS No. 896284-83-6) is a promising compound with significant potential in pharmaceutical research. Its unique structural features make it an attractive candidate for further exploration in drug discovery efforts aimed at developing novel therapeutic agents. As research continues to uncover new applications for this class of molecules, compounds like N'-{1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-ylmethyl}-N-(3-methylbutyl)ethanediamide are likely to play an important role in shaping the future of medicinal chemistry.
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